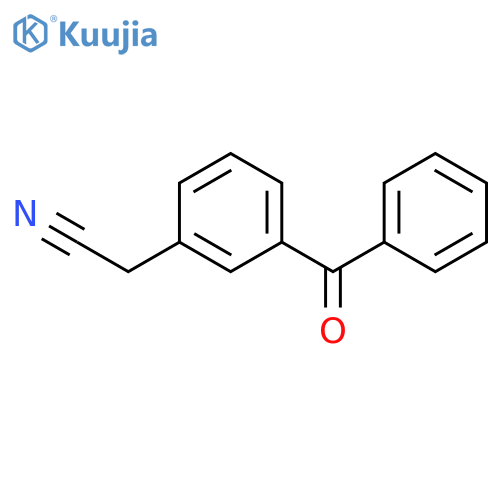

Cas no 21288-34-6 ((3-Benzoylphenyl)acetonitrile)

(3-Benzoylphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Benzoylphenylacetonitrile

- (3-Benzoylphenyl)acetonitrile

- 2-(3-benzoylphenyl)acetonitrile

- Acetonitrile,(m-benzoylphenyl)- (8CI)

- 3-(Cyanomethyl)benzophenone

- 3-Benzoylbenzeneacetonitrile

- RU 5029

- m-Benzoylphenylacetonitrile

- (3-Benzoylphenyl)ethanenitrile; Ketoprofen Imp. I (EP); Ketoprofen Impurity I

- Y444TA4HYW

- DTXSID50175555

- UNII-Y444TA4HYW

- Benzeneacetonitrile, 3-benzoyl-

- MFCD00045624

- AS-17388

- ACETONITRILE, (M-BENZOYLPHENYL)-

- 21288-34-6

- SCHEMBL6158425

- AKOS022506470

- EINECS 244-315-3

- FT-0638105

- (m-benzoylphenyl)acetonitrile

- KETOPROFEN IMPURITY I [EP IMPURITY]

- A815247

- Q27294247

- RU-5029

- RU5029;RU-5029

- NS00026828

- (3-Benzoylphenyl)ethanenitrile

- MHKMCTCMEDUINO-UHFFFAOYSA-N

- KETOPROFEN IMPURITY I (EP IMPURITY)

- DTXCID1098046

-

- MDL: MFCD00045624

- インチ: 1S/C15H11NO/c16-10-9-12-5-4-8-14(11-12)15(17)13-6-2-1-3-7-13/h1-8,11H,9H2

- InChIKey: MHKMCTCMEDUINO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC#N

計算された属性

- せいみつぶんしりょう: 221.08400

- どういたいしつりょう: 221.084064

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.141

- ふってん: 406.2°Cat760mmHg

- フラッシュポイント: 199.4°C

- 屈折率: 1.591

- PSA: 40.86000

- LogP: 2.98368

(3-Benzoylphenyl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

(3-Benzoylphenyl)acetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(3-Benzoylphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB497287-100mg |

3-Benzoylphenylacetonitrile, 98%; . |

21288-34-6 | 98% | 100mg |

€354.10 | 2024-08-02 | |

| abcr | AB497287-1g |

3-Benzoylphenylacetonitrile, 98%; . |

21288-34-6 | 98% | 1g |

€1179.60 | 2023-09-02 | |

| abcr | AB497287-250 mg |

3-Benzoylphenylacetonitrile, 98%; . |

21288-34-6 | 98% | 250MG |

€415.50 | 2022-07-29 | |

| eNovation Chemicals LLC | Y1265502-1g |

(3-Benzoylphenyl)acetonitrile |

21288-34-6 | 98%(GC) | 1g |

$2455 | 2024-06-07 | |

| TRC | B208350-250mg |

(3-Benzoylphenyl)acetonitrile |

21288-34-6 | 250mg |

$ 159.00 | 2023-04-19 | ||

| TRC | B208350-2.5g |

(3-Benzoylphenyl)acetonitrile |

21288-34-6 | 2.5g |

$ 1246.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1265502-100mg |

(3-Benzoylphenyl)acetonitrile |

21288-34-6 | 98%(GC) | 100mg |

$360 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1265502-250mg |

(3-Benzoylphenyl)acetonitrile |

21288-34-6 | 98%(GC) | 250mg |

$725 | 2024-06-07 | |

| abcr | AB497287-250mg |

3-Benzoylphenylacetonitrile, 98%; . |

21288-34-6 | 98% | 250mg |

€726.10 | 2024-08-02 | |

| A2B Chem LLC | AD61230-250mg |

3-Benzoylphenylacetonitrile |

21288-34-6 | 98%(GC) | 250mg |

$462.00 | 2024-04-20 |

(3-Benzoylphenyl)acetonitrile 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

(3-Benzoylphenyl)acetonitrileに関する追加情報

Introduction to (3-Benzoylphenyl)acetonitrile (CAS No. 21288-34-6)

(3-Benzoylphenyl)acetonitrile, also known by its CAS registry number CAS No. 21288-34-6, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, with its unique structure and functional groups, serves as a valuable building block in the construction of complex molecules and functional materials. Recent advancements in synthetic methodologies and its applications have further highlighted its potential in both academic research and industrial settings.

The molecular structure of (3-Benzoylphenyl)acetonitrile comprises a benzoyl group attached to a phenyl ring at the 3-position, with an acetonitrile group further substituting the phenyl ring. This arrangement endows the compound with distinct electronic and steric properties, making it suitable for various chemical transformations. The benzoyl group acts as an electron-withdrawing substituent, which can influence the reactivity of the molecule in different reaction environments. Meanwhile, the acetonitrile group introduces additional functionality, enabling further modifications or applications in areas such as polymerization or drug delivery systems.

Recent studies have explored the use of (3-Benzoylphenyl)acetonitrile in the synthesis of advanced materials, including stimuli-responsive polymers and organic semiconductors. For instance, researchers have employed this compound as a precursor for constructing self-healing polymers, where its ability to undergo reversible covalent bond formations plays a critical role. Additionally, its application in organic electronics has been investigated, particularly in the development of high-performance organic field-effect transistors (OFETs). The compound's electronic properties make it a promising candidate for enhancing charge transport characteristics in such devices.

In the pharmaceutical industry, (3-Benzoylphenyl)acetonitrile has been utilized as an intermediate in drug discovery programs targeting various therapeutic areas. Its structural flexibility allows for the incorporation of diverse functional groups, facilitating the design of bioactive molecules with improved pharmacokinetic profiles. Recent research has focused on its role in developing inhibitors for kinases and other enzyme targets, leveraging its ability to form stable interactions with biological macromolecules.

The synthesis of (3-Benzoylphenyl)acetonitrile typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent cyanation processes. These methods have been optimized to achieve high yields and selectivity, ensuring scalability for both laboratory and industrial production. Moreover, green chemistry approaches have been integrated into its synthesis pathways, reducing environmental impact while maintaining product quality.

From an environmental standpoint, understanding the fate and toxicity of (3-Benzoylphenyl)acetonitrile is crucial for its safe handling and application. Recent toxicological studies have evaluated its potential risks to aquatic organisms and human health. These studies suggest that while the compound exhibits moderate toxicity under certain conditions, proper risk management strategies can mitigate adverse effects.

In conclusion, (3-Benzoylphenyl)acetonitrile (CAS No. 21288-34-6) stands as a pivotal compound in modern chemistry due to its diverse applications and adaptability across multiple disciplines. Its continued exploration in cutting-edge research ensures that it remains at the forefront of innovation in materials science, pharmaceuticals, and beyond.

21288-34-6 ((3-Benzoylphenyl)acetonitrile) 関連製品

- 10266-42-9(Benzeneacetonitrile,4-acetyl-)

- 5955-74-8(3-methylbenzoyl cyanide)

- 42872-30-0(3-Benzoyl-a-methylbenzeneacetonitrile)

- 14271-73-9(4-Methylbenzoyl Cyanide)

- 10266-44-1(Benzeneacetonitrile,3-acetyl-)

- 613-90-1(Benzoyl cyanide)

- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)

- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

- 1396710-96-5(N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide)

- 478257-04-4(3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)